9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
CAS No.: 898442-75-6
Cat. No.: VC7582950
Molecular Formula: C22H21N5O3
Molecular Weight: 403.442
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898442-75-6 |
|---|---|
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 403.442 |
| IUPAC Name | 9-(3,4-dimethylphenyl)-2-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
| Standard InChI | InChI=1S/C22H21N5O3/c1-4-30-16-8-6-5-7-15(16)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) |
| Standard InChI Key | LWDMWSHNYNLEEK-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N |
Introduction
Structural and Molecular Characteristics
Core Chemical Architecture
The compound belongs to the purine family, a bicyclic heterocycle comprising fused pyrimidine and imidazole rings. Its molecular formula, C₂₂H₂₁N₅O₃, reflects substitutions at positions 2, 6, 8, and 9 of the purine scaffold:
-
Position 6: A carboxamide group (-CONH₂), which enhances hydrogen-bonding potential.
-
Position 8: A ketone group (=O), conferring electrophilic reactivity.
-
Position 9: A 3,4-dimethylphenyl moiety, introducing steric bulk and hydrophobicity.
-
Position 2: A 2-ethoxyphenyl group, contributing π-π stacking capabilities.
The InChIKey LWDMWSHNYNLEEK-UHFFFAOYSA-N and SMILES string CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)C)C)C(=O)N encode its stereochemical and connectivity details.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 403.442 g/mol |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (carboxamide NH₂) |
| Hydrogen Bond Acceptors | 5 (ketone, carboxamide, ether) |
Solubility data remain unspecified, though the ethoxy and carboxamide groups suggest limited aqueous solubility without formulation aids.
Synthesis and Reactivity
Synthetic Pathways
Multi-step organic synthesis is required to construct this molecule, typically involving:
-
Purine Core Formation: Condensation of pyrimidine precursors with imidazole derivatives under acidic catalysis.
-
Substituent Introduction:
-
3,4-Dimethylphenyl Group: Friedel-Crafts alkylation or Suzuki-Miyaura coupling.
-
2-Ethoxyphenyl Group: Nucleophilic aromatic substitution using ethoxide.
-
-
Oxidation at Position 8: Potassium permanganate-mediated oxidation introduces the ketone.
Chemical Reactivity
Key reactive sites include:
-
8-Oxo Group: Susceptible to nucleophilic attack, enabling derivatization.
-
Aromatic Rings: Electrophilic substitution (e.g., nitration, halogenation) at activated positions.
-
Carboxamide: Participates in hydrolysis or condensation reactions.
Biological Implications and Hypothesized Mechanisms
Purine-Dependent Targets
As a purine analog, the compound may interact with:
-
Adenosine Receptors: Modulating neurotransmission or inflammation.
-
Phosphodiesterases: Influencing cyclic nucleotide signaling.
Structure-Activity Relationships (SAR)
Comparative analysis with related purines reveals:
The 3,4-dimethylphenyl group may enhance membrane permeability, while the 2-ethoxyphenyl moiety could stabilize target binding via hydrophobic interactions .
Research Gaps and Future Directions
Priority Investigations
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.
-
Target Identification: High-throughput screening against kinase or GPCR libraries.
-
Toxicology: Acute and chronic toxicity studies in preclinical models.
Technical Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume